

Application Notes and Protocols for JT010: A Potent TRPA1 Agonist

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Compound of Interest

Compound Name: JT010

Cat. No.: B1673095

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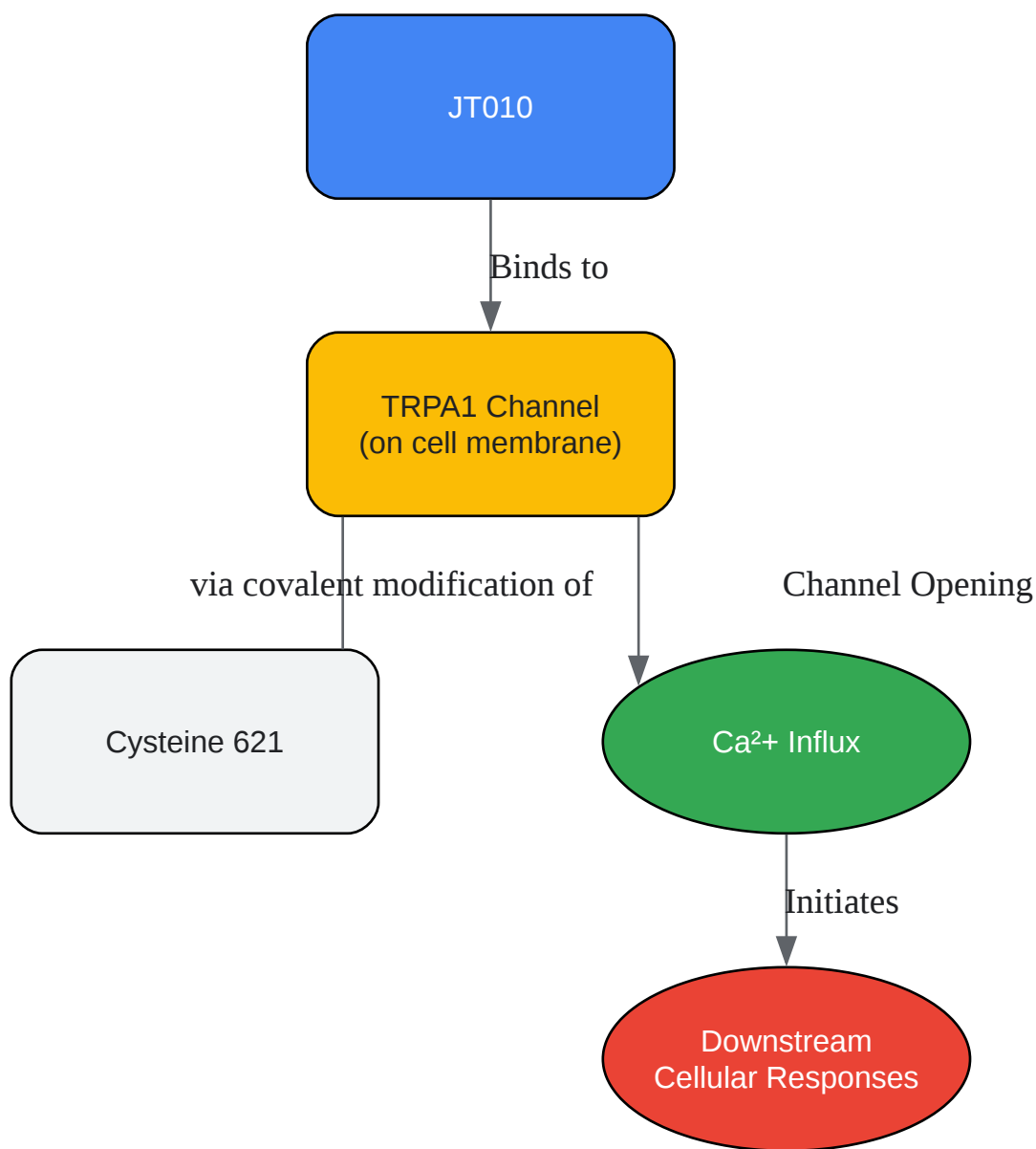
Disclaimer: Based on currently available scientific literature, **JT010** is characterized as a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. It is primarily utilized as a pharmacological tool to study TRPA1 function in various biological systems. There is no evidence to suggest that **JT010** is used as an in vivo imaging agent or probe for cancer or other diseases. The following application notes and protocols are based on its established role as a TRPA1 agonist.

Introduction

JT010 is a powerful and site-selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a member of the transient receptor potential (TRP) cation channel family. [1][2] Primarily expressed on sensory neurons, TRPA1 acts as a chemosensor activated by a variety of reactive compounds.[2] **JT010** activates the TRPA1 channel by covalently binding to the Cys621 residue.[2][3] Its high potency and selectivity make it a valuable research tool for investigating the physiological and pathological roles of TRPA1 channels.

Mechanism of Action

JT010 functions as a covalent and site-selective agonist of the TRPA1 channel. Its mechanism involves the covalent modification of the Cys621 residue within the TRPA1 protein, which is sufficient to open the channel and allow cation influx, primarily Ca^{2+} . This targeted activation makes **JT010** a highly specific tool for studying TRPA1-mediated signaling pathways.



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Figure 1. Signaling pathway of **JT010**-mediated TRPA1 activation.

Quantitative Data

The following tables summarize the quantitative data for **JT010**'s activity across different experimental systems.

Table 1: Potency and Selectivity of **JT010**

Parameter	Species	Value	Reference(s)
EC ₅₀ (TRPA1 activation)	Human	0.65 nM	
EC ₅₀ (TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, TRPC5)	Not specified	>1 µM	
Half-maximal effective concentration (Pain induction)	Human	0.31 µM	

Table 2: In Vitro Experimental Concentrations and Effects

Cell Type	Species	JT010 Concentration	Observed Effect	Reference(s)
CD4+ T lymphocytes	Not specified	1-40 μ M	Concentration-dependent inhibition of TcR-induced Ca^{2+} signals	
HEK-hTRPA1 cells	Human	0.3-100 nM	Activation of TRPA1	
Human lung tissue	Human	50 nM	Induction of TRPA1 ion currents	
DRGN cells	Not specified	100 nM	Mean ATP concentration of 0.52 μ M	
Peritoneal and Thymus cells	Mouse	40 μ M	Significant elevation of intracellular Ca^{2+}	
Peritoneal lymphocytes	Mouse	>4 μ M	Significant inhibition of TcR-induced Ca^{2+} signal	
CD4+ lymphocytes	Mouse	>2 μ M	Significant inhibition of TcR-induced Ca^{2+} signal	

Table 3: In Vivo Experimental Parameters

Animal Model	Dosage and Administration	Experimental Condition	Observed Effect	Reference(s)
Male rats	0.4 mg/kg, i.v.	Myocardial infarction model	Small opposing effects on myocardial infarct size	

Experimental Protocols

In Vitro Calcium Imaging Protocol for T-Lymphocyte Activation

This protocol is adapted from studies investigating the effect of **JT010** on T-lymphocyte activation.

Objective: To measure changes in intracellular calcium levels in lymphocytes upon T-cell receptor (TcR) stimulation in the presence of **JT010**.

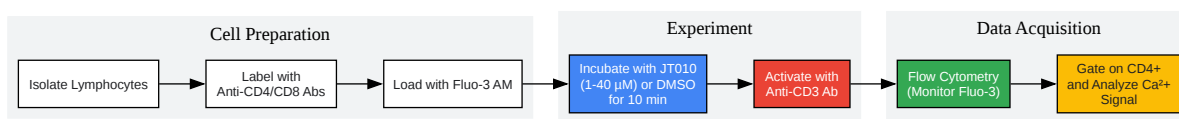
Materials:

- Isolated lymphocytes (e.g., from peritoneal cavity)
- **JT010** (Tocris Bioscience, Cat. No. 6269)
- Anti-CD4 and anti-CD8 antibodies for cell labeling
- Fluo-3, AM (calcium indicator)
- Anti-CD3 antibody (for TcR stimulation)
- Flow cytometer
- DMSO (vehicle control)

Procedure:

- Isolate lymphocytes from the desired tissue (e.g., peritoneal cavity of mice).

- Label the isolated cells with fluorescently conjugated anti-CD4 and anti-CD8 antibodies.
- Load the cells with the calcium indicator Fluo-3 by incubating with Fluo-3, AM according to the manufacturer's protocol.
- Pre-incubate the Fluo-3 loaded cells with varying concentrations of **JT010** (e.g., 1-40 μ M) or vehicle control (DMSO) for 10 minutes.
- Activate the cells via the T-cell receptor by adding an anti-CD3 antibody.
- Immediately acquire data on a flow cytometer, monitoring the fluorescence of Fluo-3 to assess changes in intracellular Ca^{2+} levels.
- Gate on the lymphocyte and specific T-cell populations (e.g., CD4+) for analysis.



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Figure 2. Experimental workflow for assessing T-lymphocyte activation.

Preparation of JT010 Stock Solutions

Note: **JT010** is hygroscopic and may have reduced solubility in moisture-absorbing DMSO. It is recommended to use fresh, anhydrous DMSO for stock solution preparation.

Materials:

- **JT010** powder
- Anhydrous DMSO
- Ultrasonic bath

Procedure:

- Allow the **JT010** vial to equilibrate to room temperature before opening.
- To prepare a 100 mg/mL stock solution, add the appropriate volume of fresh DMSO to the **JT010** powder.
- Use an ultrasonic bath to aid in dissolution.
- For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.

Species-Specific Activity

It is crucial to note that **JT010** exhibits significant species-specific differences in its activity. It is a potent activator of human TRPA1 (hTRPA1) but shows much weaker activity on mouse TRPA1 (mTRPA1). This discrepancy is important to consider when designing experiments and interpreting results, especially when translating findings from murine models to human systems.

Conclusion

JT010 is a highly valuable pharmacological tool for the selective activation of the TRPA1 channel. Its utility lies in the elucidation of TRPA1's role in various physiological and pathophysiological processes, including pain, inflammation, and immune responses. Researchers using **JT010** should be mindful of its species-specific activity and follow appropriate protocols for its preparation and use. The provided application notes and protocols serve as a guide for the effective utilization of **JT010** in a research setting.

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References

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